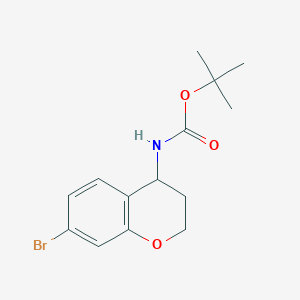
6-Chloro-3-((3-chloro-2-methoxypyridin-4-yl)thio)pyrazin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-3-((3-chloro-2-methoxypyridin-4-yl)thio)pyrazin-2-amine is a complex organic compound that features a pyrazine ring substituted with a chloro group and a thioether linkage to a chloromethoxypyridine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-((3-chloro-2-methoxypyridin-4-yl)thio)pyrazin-2-amine typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Formation of the Pyridine Moiety: The synthesis begins with the preparation of 3-chloro-2-methoxypyridine, which can be achieved through the chlorination of 2-methoxypyridine using thionyl chloride.
Thioether Formation: The next step involves the formation of the thioether linkage. This can be done by reacting 3-chloro-2-methoxypyridine with a suitable thiol reagent under basic conditions to yield the thioether intermediate.
Pyrazine Ring Formation: The final step involves the formation of the pyrazine ring. This can be achieved by reacting the thioether intermediate with a suitable pyrazine precursor under appropriate conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
6-Chloro-3-((3-chloro-2-methoxypyridin-4-yl)thio)pyrazin-2-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro groups in the compound can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles.
Oxidation and Reduction: The thioether linkage can be oxidized to a sulfoxide or sulfone, and the pyrazine ring can undergo reduction under suitable conditions.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.
Cross-Coupling: Palladium catalysts, along with suitable ligands and bases, are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation can produce sulfoxides or sulfones.
Wissenschaftliche Forschungsanwendungen
6-Chloro-3-((3-chloro-2-methoxypyridin-4-yl)thio)pyrazin-2-amine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: It can be used in the development of novel materials with unique electronic or optical properties.
Chemical Biology: The compound can be employed in studies involving the modification of biological molecules or the investigation of biochemical pathways.
Catalysis: It can serve as a ligand or catalyst in various organic transformations.
Wirkmechanismus
The mechanism of action of 6-Chloro-3-((3-chloro-2-methoxypyridin-4-yl)thio)pyrazin-2-amine depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Chloro-2-methoxypyridin-3-amine: This compound shares the pyridine moiety but lacks the pyrazine ring and thioether linkage.
3-Chloro-6-methoxypyridazine: Similar in structure but contains a pyridazine ring instead of a pyrazine ring.
Pyrrolopyrazine Derivatives: These compounds have a similar pyrazine core but differ in the substituents and overall structure.
Uniqueness
6-Chloro-3-((3-chloro-2-methoxypyridin-4-yl)thio)pyrazin-2-amine is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and potential applications. The presence of both chloro and thioether groups, along with the pyrazine ring, makes it a versatile compound for various synthetic and research purposes.
Eigenschaften
Molekularformel |
C10H8Cl2N4OS |
|---|---|
Molekulargewicht |
303.17 g/mol |
IUPAC-Name |
6-chloro-3-(3-chloro-2-methoxypyridin-4-yl)sulfanylpyrazin-2-amine |
InChI |
InChI=1S/C10H8Cl2N4OS/c1-17-9-7(12)5(2-3-14-9)18-10-8(13)16-6(11)4-15-10/h2-4H,1H3,(H2,13,16) |
InChI-Schlüssel |
IYKGYUOTPBFVEA-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NC=CC(=C1Cl)SC2=NC=C(N=C2N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-Ethoxycarbonylbicyclo[2.2.2]octane-2,3-dicarboxylic acid](/img/structure/B13993663.png)
![2-[(2-Aminopyrimidin-4-yl)amino]-1-phenylethanol;hydrochloride](/img/structure/B13993667.png)
![2-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-N,N-diethylacetamide;ethanesulfonic acid](/img/structure/B13993668.png)
![1-[6-(2-Methoxyethoxy)pyridin-3-yl]ethanone](/img/structure/B13993673.png)
![5-Bromo-2-{[tri(propan-2-yl)silyl]oxy}benzaldehyde](/img/structure/B13993690.png)
![2-[(5-nitro-1H-imidazol-4-yl)sulfanyl]acetic acid](/img/structure/B13993694.png)

![4-(Tetrahydro-pyran-2-yloxy)-2-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzaldehyde](/img/structure/B13993701.png)


![4-[2-(2-iodophenyl)ethenyl]-N,N-dimethylaniline](/img/structure/B13993729.png)
